Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-

Description

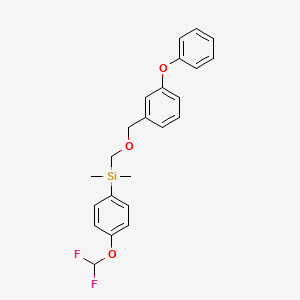

This organosilane compound features a central silicon atom bonded to a 4-(difluoromethoxy)phenyl group, a dimethyl group, and a ((3-phenoxyphenyl)methoxy)methyl moiety. The difluoromethoxy (OCHF₂) and phenoxyphenyl (C₆H₅O-C₆H₄) substituents are critical for its physicochemical properties, such as enhanced lipophilicity and resistance to hydrolysis compared to non-fluorinated analogs.

Properties

CAS No. |

106773-83-5 |

|---|---|

Molecular Formula |

C23H24F2O3Si |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

[4-(difluoromethoxy)phenyl]-dimethyl-[(3-phenoxyphenyl)methoxymethyl]silane |

InChI |

InChI=1S/C23H24F2O3Si/c1-29(2,22-13-11-20(12-14-22)28-23(24)25)17-26-16-18-7-6-10-21(15-18)27-19-8-4-3-5-9-19/h3-15,23H,16-17H2,1-2H3 |

InChI Key |

OUCWNBIHTNWOQD-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- typically involves multiple steps:

Formation of the difluoromethoxyphenyl group: This can be achieved through the reaction of a phenol derivative with difluoromethyl ether under basic conditions.

Attachment of the silane core: The difluoromethoxyphenyl group is then reacted with a silane precursor, such as dimethylchlorosilane, in the presence of a catalyst like platinum or palladium.

Introduction of the phenoxyphenylmethoxy group: This step involves the reaction of the intermediate product with a phenoxyphenylmethanol derivative under conditions that promote the formation of the methoxy linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- can undergo various chemical reactions, including:

Oxidation: The phenyl groups can be oxidized to form quinones or other oxygenated derivatives.

Reduction: The silane core can be reduced to form silanols or other reduced silicon species.

Substitution: The methoxy and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

Oxidation: Quinones, phenols, or other oxygenated derivatives.

Reduction: Silanols, siloxanes, or other reduced silicon compounds.

Substitution: Various substituted phenyl or silane derivatives.

Scientific Research Applications

Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.

Medicine: Investigated for its potential use in drug delivery systems or as a component in therapeutic agents.

Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, potentially modulating their activity.

Pathways Involved: It may influence signaling pathways, metabolic processes, or other cellular functions depending on its specific interactions.

Comparison with Similar Compounds

Thio-Substituted Organosilane Analogs

A key structural analog is (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methyl)thio)methylsilane (), where the methoxy (-O-) group in the target compound is replaced with a thio (-S-) group. This substitution impacts:

Pyrethroid Insecticides (e.g., Flucythrinate)

Flucythrinate (C₂₆H₂₃F₂NO₄) shares the 3-phenoxyphenyl and difluoromethoxy motifs but features a cyano-phenoxy ester core instead of a silane (). Key differences include:

- Mode of Action : Pyrethroids target insect sodium channels, while silanes may act via membrane disruption or enzyme inhibition.

Phenylphenalenone Derivatives

Natural products like 2,3-dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene () contain methoxyphenyl groups but lack silane backbones. These compounds exhibit antibiotic activity via redox cycling, whereas the target silane is likely pesticidal via physical or non-redox mechanisms .

Substituted Organosilane Pesticides

lists silanes with varying aryl substituents (e.g., chloro, methyl, trifluoromethyl). The difluoromethoxy group in the target compound confers:

- Enhanced Lipophilicity: Fluorine atoms increase membrane permeability compared to non-fluorinated analogs.

- Metabolic Resistance : Difluoromethoxy groups resist cytochrome P450-mediated degradation better than methoxy groups .

Comparative Data Table

Key Research Findings

- Stereochemical Considerations: Unlike phenylphenalenones (), the target silane’s configuration is less likely to influence bioactivity due to its flexible siloxane backbone .

- Environmental Impact : Silanes with difluoromethoxy groups may persist longer in soil than pyrethroids, raising concerns about bioaccumulation .

Biological Activity

Silane compounds, particularly those containing quaternary ammonium groups, have garnered attention for their diverse biological activities. This article focuses on the compound Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- , exploring its biological activity, including antimicrobial properties, effects on macrophage polarization, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₈H₁₈F₂O₃Si

- Molecular Weight : 364.41 g/mol

This silane derivative features a difluoromethoxy group and phenoxy moieties, which contribute to its unique biological properties.

Antimicrobial Activity

Recent studies have demonstrated that silane compounds exhibit significant antimicrobial activity. For instance, a quaternary ammonium silane demonstrated potent antibacterial effects against various oral pathogens. In a study utilizing a polymicrobial biofilm model, the compound reduced colony-forming units (CFUs) by approximately 80% compared to control groups, indicating strong antimicrobial efficacy .

Table 1: Antimicrobial Efficacy of Silane Compounds

Effects on Macrophage Polarization

The biological activity of the compound also extends to its effects on macrophage polarization. A study involving the injection of a silane-based endodontic irrigant into Wistar rats showed that it influenced macrophage behavior by promoting M2 polarization. This was evidenced by increased levels of IL-10 and decreased levels of IL-6 in treated cells compared to controls .

Table 2: Cytokine Levels in Macrophage Polarization

| Treatment Group | IL-6 (pg/mL) | IL-10 (pg/mL) | Reference |

|---|---|---|---|

| Control | 0.6 | Low | |

| 0.5% Silane | 0.5 | Increased | |

| 1% Silane | Lower | Significantly higher than control |

Case Studies and Research Findings

- Antibacterial Properties : In a study assessing the efficacy of quaternary ammonium silanes as cavity disinfectants, it was found that these compounds effectively reduced bacterial colonies in vitro, showcasing their potential for clinical applications in dental care .

- Tissue Repair Mechanisms : Research indicated that the silane compound could enhance tissue repair through modulation of macrophage polarization, suggesting its utility in regenerative medicine .

- In Vitro Toxicity Assessments : Evaluations of silanes in human cell-based systems revealed varying degrees of toxicity depending on the specific silane structure and exposure conditions, highlighting the need for careful consideration in therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.